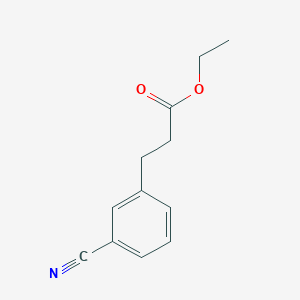

Ethyl 3-(3-cyanophenyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-cyanophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFWAGCVZPXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474395 | |

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10036-20-1 | |

| Record name | Ethyl 3-(3-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electrophilic Aromatic Substitution:

Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto the aromatic ring. Due to the deactivating nature of the existing substituents, these reactions typically require forcing conditions (e.g., higher temperatures, stronger catalysts). The incoming electrophile is directed primarily to the meta-position relative to both the cyano and the ethyl propanoate groups. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield Ethyl 3-(3-cyano-5-nitrophenyl)propanoate.

| Starting Material | Reagents and Conditions | Product (Major Isomer) | Functional Group Transformation |

| Ethyl 3-(3-cyanophenyl)propanoate | HNO₃, H₂SO₄ | Ethyl 3-(3-cyano-5-nitrophenyl)propanoate | Aromatic C-H to C-NO₂ |

| This compound | Br₂, FeBr₃ | Ethyl 3-(3-bromo-5-cyanophenyl)propanoate | Aromatic C-H to C-Br |

Conversion to a Tetrazole Ring:

The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, to form a tetrazole ring. This transformation is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can act as a bioisostere for a carboxylic acid. The product, Ethyl 3-(3-(1H-tetrazol-5-yl)phenyl)propanoate, incorporates a heterocyclic ring system with distinct electronic and steric properties. A one-pot, three-component reaction has been developed for the synthesis of ethyl-3-aryl-2-(1H-tetrazol-5-yl)acrylates from ethyl cyanoacetate, sodium azide, and various aromatic aldehydes, showcasing the conversion of a cyano group to a tetrazole in a related system researchgate.net.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| Ethyl 3-(3-cyanophenyl)propanoate | NaN₃, NH₄Cl or ZnCl₂ | Ethyl 3-(3-(1H-tetrazol-5-yl)phenyl)propanoate | Cyano to Tetrazole |

Transformation of the Ester Group

The ethyl ester functionality can be modified through hydrolysis to yield a carboxylic acid, which can then serve as a precursor for other functional groups.

Chemical Reactivity and Functional Group Transformations of Ethyl 3 3 Cyanophenyl Propanoate

Reactions Involving the Ester Functionality

The ethyl ester group is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis Reactions, including Saponification and Acid Hydrolysis

Hydrolysis of the ester involves the cleavage of the acyl-oxygen bond, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to produce 3-(3-cyanophenyl)propanoic acid and ethanol. chemguide.co.uklibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Saponification (Base-Catalyzed Hydrolysis): The hydrolysis of an ester using a base, such as sodium hydroxide (B78521), is known as saponification. This process is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemguide.co.uklibretexts.org Heating Ethyl 3-(3-cyanophenyl)propanoate with aqueous sodium hydroxide results in the formation of sodium 3-(3-cyanophenyl)propanoate and ethanol. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture with a strong acid. chemguide.co.uklibretexts.org

| Reaction Type | Reagents | Conditions | Products |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat (Reflux) | 3-(3-cyanophenyl)propanoic acid, Ethanol |

| Saponification | NaOH(aq) or KOH(aq) | Heat (Reflux) | Sodium 3-(3-cyanophenyl)propanoate, Ethanol |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this involves reacting it with a different alcohol (e.g., methanol, propanol) to replace the ethyl group. The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). This process is an equilibrium reaction, and the equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., ethanol) as it forms. Lipase-catalyzed transesterification is also a viable method, often employed for achieving high selectivity under mild conditions. google.com

| Catalyst Type | Example Reagent | Example Product |

| Acid Catalyst | Methanol, H₂SO₄ | Mthis compound |

| Base Catalyst | Propanol, Sodium Propoxide | Propyl 3-(3-cyanophenyl)propanoate |

| Enzyme | Butanol, Lipase | Butyl 3-(3-cyanophenyl)propanoate |

Reduction to Corresponding Alcohols or Aldehydes

The ester functional group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.

Reduction to Alcohol: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required to reduce esters. The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would reduce the ester functionality to a primary alcohol, yielding 3-(3-cyanophenyl)propan-1-ol. It is important to note that LiAlH₄ will also reduce the nitrile group. libretexts.org

Reduction to Aldehyde: The reduction of an ester can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org Treating this compound with DIBAL-H at low temperatures (e.g., -78 °C) would yield 3-(3-cyanophenyl)propanal.

Reactions Involving the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids or be reduced to a primary amine.

Hydrolysis to Amides and Carboxylic Acids

Similar to esters, the hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.org The reaction proceeds in two stages: first, the nitrile is converted to an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Under acidic conditions (e.g., heating with aqueous HCl), the reaction typically proceeds to completion, yielding the carboxylic acid. libretexts.orgorganicchemistrytutor.com The nitrogen atom is converted to an ammonium (B1175870) salt. libretexts.org Therefore, acid hydrolysis of this compound would yield 3-(3-carboxy-phenyl)propanoic acid ethyl ester.

Under basic conditions (e.g., heating with aqueous NaOH), the reaction can sometimes be stopped at the amide stage if milder conditions are used. organicchemistrytutor.com Harsher conditions lead to the formation of the carboxylate salt, releasing ammonia (B1221849) gas. libretexts.orgdoubtnut.com

| Conditions | Intermediate Product | Final Product |

| Acidic (H₃O⁺, Heat) | 3-(3-(aminocarbonyl)phenyl)propanoic acid ethyl ester | 3-(3-carboxy-phenyl)propanoic acid ethyl ester |

| Basic (NaOH, H₂O, Heat) | 3-(3-(aminocarbonyl)phenyl)propanoic acid ethyl ester | Sodium 3-(3-carboxy-phenyl)propanoate ethyl ester |

Reduction to Amines

The nitrile group is readily reduced to a primary amine (-CH₂NH₂). This transformation can be achieved using several methods.

Catalytic Hydrogenation: This is a common industrial method involving the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Typical catalysts include Raney nickel, platinum (Pt), or palladium (Pd). wikipedia.orgchemguide.co.uk This method would convert this compound to Ethyl 3-(3-(aminomethyl)phenyl)propanoate.

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently reduces nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net As mentioned previously, this reagent would also reduce the ester group, leading to the formation of (3-(3-(aminomethyl)phenyl)phenyl)methanol. To selectively reduce the nitrile without affecting the ester, other reagents such as borane (B79455) (BH₃) or specific catalytic systems may be employed.

| Method | Reagents | Product (Selective Reduction) |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethyl 3-(3-(aminomethyl)phenyl)propanoate |

| Chemical Reduction | LiAlH₄ (non-selective), Borane (BH₃) | Ethyl 3-(3-(aminomethyl)phenyl)propanoate |

Nucleophilic Additions to the Nitrile Group

The nitrile group (–C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. psu.edursc.org This reactivity allows for a variety of transformations into other important functional groups. Common nucleophilic additions include hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. researchgate.netnih.gov The reaction proceeds through an amide intermediate, 3-(3-(ethoxycarbonyl)propyl)benzamide. In acidic conditions, heating with an aqueous acid like hydrochloric acid protonates the nitrogen, increasing the electrophilicity of the carbon and facilitating the attack of water. researchgate.netresearchgate.net In basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the nitrile carbon directly. rsc.orgresearchgate.net Complete hydrolysis of the nitrile group leads to the formation of 3-(3-(ethoxycarbonyl)propyl)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). psu.edulumenlearning.com This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, which, after an aqueous workup, yields Ethyl 3-(3-(aminomethyl)phenyl)propanoate. psu.eduresearchgate.net Catalytic hydrogenation using hydrogen gas with metal catalysts such as palladium, platinum, or Raney nickel is another established method for reducing nitriles to primary amines. savemyexams.commasterorganicchemistry.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. researchgate.netchemguide.co.uk

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. researchgate.netlibretexts.org This reaction forms an intermediate imine salt which, upon acidic hydrolysis, is converted into a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield Ethyl 3-(3-acetylphenyl)propanoate.

The following table summarizes the outcomes of various nucleophilic additions to the nitrile group of this compound.

| Reagent/Condition | Intermediate | Final Product | Product Functional Group |

| H₃O⁺, Heat | Amide | Carboxylic Acid | Carboxylic Acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Amide | Carboxylic Acid | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Imine Anion, Dianion | Primary Amine | Amine |

| H₂, Metal Catalyst (Pd, Pt, Ni) | Imine | Primary Amine | Amine |

| 1. DIBAL-H; 2. H₃O⁺ | Imine | Aldehyde | Aldehyde |

| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Imine Salt | Ketone | Ketone |

Reactivity of the Aromatic Ring in Substituted Propanoates

The benzene (B151609) ring of this compound is disubstituted with a cyano group and an ethyl propanoate group, both of which influence its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the ring.

Both the cyano group (–CN) and the alkyl ester group (–CH₂CH₂COOEt) are electron-withdrawing and therefore act as deactivating groups. psu.edu They reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. rsc.org

These groups direct incoming electrophiles to the meta position relative to themselves. psu.eduresearchgate.net In this compound, the two substituents are in a 1,3 (meta) relationship. The directing effects of these groups are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Position |

| -CH₂CH₂COOEt | 1 | Electron-withdrawing (Inductive) | Deactivating | meta (positions 3, 5) |

| -CN | 3 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta (positions 1, 5) |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally unfavorable unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide.

This compound does not possess a conventional leaving group on the aromatic ring. While the cyano group itself can act as a leaving group in certain SNAr reactions, this is typically observed in more activated systems like heteroaromatic compounds (e.g., cyanoazines) and is not a common reaction for simple substituted benzenes. researchgate.netlumenlearning.com Therefore, the molecule is not expected to readily undergo nucleophilic aromatic substitution under standard conditions.

Hydrogenation of the Aromatic Moiety

While aromatic rings are notably stable, they can be reduced to cycloalkanes under specific conditions. nih.gov This transformation, known as hydrogenation, typically requires high pressures of hydrogen gas and the presence of active metal catalysts. masterorganicchemistry.com

Catalytic hydrogenation of the aromatic ring in this compound would convert the phenyl ring into a cyclohexyl ring, yielding Ethyl 3-(3-cyanocyclohexyl)propanoate. This reaction generally requires more forcing conditions (higher temperature and pressure) than the reduction of simple alkenes. nih.govmasterorganicchemistry.com Catalysts such as rhodium on carbon (Rh/C) or platinum (Pt) are effective for this purpose. masterorganicchemistry.com

Alternatively, the Birch reduction offers a method for partial hydrogenation of the aromatic ring. nih.gov This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. nih.gov It typically reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity is influenced by the electronic nature of the substituents; electron-withdrawing groups like the cyano group direct the pattern of reduction.

Derivatization Strategies for Structural Diversification

The presence of multiple functional groups in this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular structures.

Transformations to Other Arylpropanoate Derivatives

A key strategy for diversification involves the selective transformation of the ester functional group. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-cyanophenyl)propanoic acid.

This hydrolysis can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated under reflux with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org

Base-catalyzed hydrolysis (Saponification) : This is an irreversible process and is often the preferred method. The ester is heated with an aqueous solution of a strong base, like sodium hydroxide, to produce the carboxylate salt (sodium 3-(3-cyanophenyl)propanoate) and ethanol. libretexts.org The reaction goes to completion, and the resulting carboxylic acid can be liberated by the addition of a strong acid during workup.

The resulting 3-(3-cyanophenyl)propanoic acid is a versatile intermediate. Its carboxylic acid group can be converted into other functional groups such as acid chlorides, amides, or other esters, further expanding the library of accessible arylpropanoate derivatives. For instance, the synthesis of Ethyl 3-(3-aminophenyl)propanoate, a derivative where the cyano group is replaced by an amino group, has been reported through the reduction of a nitro-substituted precursor, highlighting the interest in varied arylpropanoate structures. chemguide.co.uk

Introduction of Diverse Functional Groups

The chemical structure of this compound offers multiple sites for functional group transformations, enabling the introduction of a wide array of new functionalities. The primary reactive centers for such modifications are the cyano group, the ethyl ester, and the aromatic ring. These transformations are crucial for the synthesis of novel derivatives with potentially altered chemical and physical properties.

Transformation of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important functional groups, thereby significantly diversifying the molecular scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework. While specific spectral data for Ethyl 3-(3-cyanophenyl)propanoate is not widely published, data for its isomer, Ethyl 3-(4-cyanophenyl)propanoate, offers valuable insights, as the electronic environment is similar. orgsyn.org

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, distinct signals are expected for the ethyl group protons, the methylene (B1212753) protons of the propanoate chain, and the protons on the aromatic ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, due to coupling with each other. The two methylene groups in the propanoate backbone (Ar-CH₂- and -CH₂-CO) would appear as triplets, coupling with each other. The aromatic protons on the 3-cyanophenyl ring would show complex splitting patterns in the downfield region of the spectrum.

Based on data for the closely related 4-cyano isomer, the expected chemical shifts (δ) are as follows orgsyn.org:

| Protons | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |

| CH₃ (ethyl) | Triplet | 7.1 | ~1.20 |

| Ar-CH₂ | Triplet | 7.5 | ~3.00 |

| CH₂-CO | Triplet | 7.5 | ~2.60 |

| OCH₂ | Quartet | 7.1 | ~4.10 |

| Aromatic | Multiplet | - | ~7.30-7.60 |

Note: Data presented is for the 4-cyano isomer and serves as an approximation for the 3-cyano isomer. orgsyn.org

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would feature signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (including the carbon attached to the cyano group and the carbon attached to the propanoate side chain), the nitrile carbon, the methylene carbons of the propanoate chain, and the carbons of the ethyl group.

The carbonyl carbon is typically observed significantly downfield (~170-175 ppm), while the nitrile carbon also has a characteristic chemical shift (~118-120 ppm). Aromatic carbons resonate in the ~110-150 ppm range. The aliphatic carbons of the ethyl and propanoate groups appear in the upfield region of the spectrum.

Expected ¹³C NMR chemical shifts, based on the 4-cyano isomer, are detailed below orgsyn.org:

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (ester) | ~172.5 |

| Aromatic C-CN | ~110.6 |

| C≡N (nitrile) | ~119.2 |

| Aromatic CH | ~129.6, ~132.6 |

| Aromatic C-CH₂ | ~146.6 |

| OCH₂ | ~61.0 |

| Ar-CH₂ | ~35.4 |

| CH₂-CO | ~31.3 |

| CH₃ | ~14.5 |

Note: Data presented is for the 4-cyano isomer and serves as an approximation for the 3-cyano isomer. orgsyn.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would show correlations between the ethyl group's CH₃ and OCH₂ protons, and between the two adjacent methylene groups of the propanoate chain (Ar-CH₂-CH₂-CO). iranchembook.irchegg.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). emerypharma.com This technique is invaluable for assigning the carbon signals for all protonated carbons by linking them to their already-assigned proton signals. worktribe.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). emerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon, the nitrile carbon, and the aromatic carbons bonded to the cyano group and the propanoate chain. emerypharma.comworktribe.com For instance, the protons of the Ar-CH₂ group would show an HMBC correlation to the carbonyl carbon.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time or through periodic sampling. uib.no For the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoint. researchgate.netmagritek.com The distinct signals for the aromatic and aliphatic protons serve as clear markers for monitoring the conversion. magritek.com

While this compound itself is achiral, related derivatives can be chiral. In such cases, NMR spectroscopy, particularly with the use of chiral shift reagents, can be employed for stereochemical assignment by distinguishing between enantiomers or diastereomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by the distinct absorption bands of its key functional groups: the nitrile and the ester.

The presence of the nitrile (C≡N) and ester (C=O, C-O) functional groups gives rise to strong, characteristic absorption bands in the IR spectrum.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. researchgate.net Data for the 4-cyano isomer shows this peak at 2228 cm⁻¹. orgsyn.org

Ester (C=O) Stretch: The carbonyl group of the ester produces a very strong and sharp absorption band. For aliphatic esters, this band is typically found between 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum for the 4-cyano isomer shows a strong band at 1732 cm⁻¹. orgsyn.org

Ester (C-O) Stretches: Esters also show two or more distinct C-O stretching vibrations in the "fingerprint" region of the spectrum, typically between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com These bands are associated with the C-O single bonds of the ester group. For the 4-cyano isomer, a strong band is noted at 1186 cm⁻¹. orgsyn.org

The following table summarizes the key IR absorption bands expected for this compound, with reference values from its 4-cyano isomer. orgsyn.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | ~2228 |

| Ester | C=O Stretch | ~1732 |

| Ester | C-O Stretch | ~1186 |

| Aromatic/Aliphatic | C-H Stretch | ~2983 |

Note: Data presented is for the 4-cyano isomer and serves as an approximation for the 3-cyano isomer. orgsyn.org

Conformational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the conformational landscape of molecules. For this compound, specific vibrational modes are characteristic of its structure. The analysis of these bands, particularly shifts in their frequency and changes in intensity, can provide insights into the rotational isomers (conformers) present in a sample.

The key functional groups in this compound each have distinct IR absorption bands:

Nitrile Group (C≡N): A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic ring.

Ester Carbonyl Group (C=O): A strong, sharp absorption peak is characteristic of the ester carbonyl stretch, typically appearing around 1735-1750 cm⁻¹. The conjugation with the benzene (B151609) ring is minimal due to the separating propylene (B89431) chain, so a significant shift from the typical aliphatic ester range is not expected.

Ester C-O Stretch: The C-O single bond stretching vibrations of the ester group are expected to produce two bands, one asymmetric and one symmetric, in the 1000-1300 cm⁻¹ region.

Conformational analysis would involve studying the molecule's rotational freedom around its single bonds, primarily the C-C bonds of the propanoate chain. Different spatial arrangements (e.g., gauche and anti conformers) can lead to subtle changes in the vibrational frequencies of the functional groups due to varying steric interactions and dipole-dipole interactions. By analyzing the IR spectrum, potentially at different temperatures or in different solvents, researchers can identify the presence of multiple conformers and, in some cases, determine their relative populations. For instance, a related compound, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, shows characteristic stretches for C=O (ester) at 1753 cm⁻¹ and C≡N at 2228 cm⁻¹. derpharmachemica.comamazonaws.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Ester | C=O Stretch | 1735 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is analyzed, it is first ionized, typically forming a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (203.23 g/mol ).

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or cleavage at other points along the carbon chain. libretexts.org The presence of the stable cyanophenyl group influences the fragmentation, often leading to fragments containing this moiety.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Structure | Fragment Name / Description | Predicted m/z |

| [C₁₂H₁₃NO₂]⁺ | Molecular Ion (M⁺) | 203 |

| [M - C₂H₅]⁺ | Loss of ethyl group | 174 |

| [M - OC₂H₅]⁺ | Loss of ethoxy group | 158 |

| [C₈H₆N]⁺ | Cyanobenzyl cation | 116 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. amazonaws.com While standard MS might identify a fragment at m/z 158, HRMS could measure it as 158.0549, which precisely corresponds to the elemental formula C₉H₈NO⁺ (from the loss of the ethoxy group), thereby confirming the fragment's identity and ruling out other possible elemental compositions with the same nominal mass. This technique is crucial for the unambiguous characterization of new compounds or for distinguishing between isomers. derpharmachemica.comrsc.org

Table 3: Theoretical HRMS Data for Key Ions of this compound

| Ion Formula | Description | Nominal Mass (m/z) | Exact Mass (m/z) |

| C₁₂H₁₃NO₂ | Molecular Ion | 203 | 203.0946 |

| C₁₀H₈NO₂⁺ | Loss of C₂H₅ | 174 | 174.0555 |

| C₉H₈NO⁺ | Loss of OC₂H₅ | 158 | 158.0606 |

| C₈H₆N⁺ | Cyanobenzyl Cation | 116 | 116.0497 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a more advanced technique used to establish the relationships between fragment ions and their precursors, thereby mapping out the fragmentation pathways. researchgate.netnih.gov In an MS/MS experiment, a specific "parent" ion (for example, the molecular ion of this compound at m/z 203) is selected and isolated. This isolated ion is then subjected to further fragmentation through collision with an inert gas, and the resulting "daughter" ions are analyzed.

This process can confirm, for instance, that the fragment at m/z 158 is indeed a direct product of the fragmentation of the molecular ion at m/z 203. By performing successive stages of fragmentation, a complete and detailed map of the molecule's dissociation can be constructed, which provides a very high level of confidence in the structural assignment. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is an ideal technique for monitoring the progress of the synthesis of this compound, provided the compound is sufficiently volatile and thermally stable. nih.gov During synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals. derpharmachemica.com These samples are then injected into the GC, which separates the components based on their boiling points and interactions with the stationary phase.

By tracking the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product, this compound, the reaction's progress and yield can be monitored in near real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize product formation and minimize impurities. GC can also be used for the final purity assessment of the isolated product. nih.gov

High-Performance Liquid Chromatography (HPLC), especially Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. The purity of this compound can be readily determined using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. newdrugapprovals.orggoogle.com The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property, and the area of its peak is proportional to its concentration, allowing for quantitative purity analysis. epo.org

While this compound itself is not chiral, related derivatives that feature a stereocenter, such as ethyl 3-hydroxy-3-(3-cyanophenyl)propanoate or ethyl 3-amino-3-(3-cyanophenyl)propanoate, exist as a pair of enantiomers. rsc.orgresearchgate.net Separating these enantiomers is crucial in pharmaceutical contexts, as they often exhibit different biological activities. shimadzu.com This separation is achieved using Chiral HPLC. shimadzu.comcsfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.cz For example, research on the racemic compound ethyl rac-3-hydroxy-3-(4-cyanophenyl)propanoate demonstrated successful separation of its enantiomers using a Chiralcel OB column with a hexane/isopropanol mobile phase. rsc.org This methodology highlights the capability of chiral HPLC to resolve enantiomers of structurally similar compounds, which would be essential for controlling the enantiomeric purity of any chiral derivatives of this compound.

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique for the purification of "this compound" and its structural analogs from crude reaction mixtures. This method leverages the differential adsorption of the compound of interest and impurities onto a stationary phase, typically silica (B1680970) gel, allowing for their separation by elution with a mobile phase of appropriate polarity. The choice of eluent system is critical for achieving high purity.

Research findings indicate that a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is effective for the purification of cyanophenyl-containing propanoates. For instance, the purification of tert-Butyl 2-(3-cyanophenyl)propanoate, a closely related analog, is successfully achieved using silica gel column chromatography with a hexane/ethyl acetate gradient. escholarship.org Specifically, an eluent system of 75/25 hexane/ethyl acetate has been documented for the purification of this analog. escholarship.org

Similarly, studies on other related compounds, such as ethyl 2-benzyl-2-cyano-3-(4-cyanophenyl)propanoate, have employed column chromatography with a petroleum ether/ethyl acetate gradient, starting from a ratio of 60/1 and gradually increasing the polarity to 15/1. rsc.org The selection of the solvent system is tailored to the specific impurities present in the reaction mixture. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired pure compound. After separation, the solvent is removed under reduced pressure to yield the purified product, which often appears as a clear or pale yellow oil. escholarship.org

Table 1: Column Chromatography Parameters for Purification of this compound Analogs

| Compound | Stationary Phase | Eluent System | Reference |

| tert-Butyl 2-(3-cyanophenyl)propanoate | Silica Gel | Hexane/Ethyl Acetate (75/25) | escholarship.org |

| Ethyl 2-benzyl-2-cyano-3-(4-cyanophenyl)propanoate | Silica Gel | Petroleum Ether/Ethyl Acetate (60/1 → 15/1) | rsc.org |

| Methyl 2-(3-cyanophenyl)propanoate | Silica Gel | Not specified | googleapis.com |

X-Ray Crystallography for Solid-State Structure Determination (if applicable to crystalline analogs or derivatives)

While "this compound" is typically an oil at room temperature, precluding direct single-crystal X-ray diffraction analysis, the solid-state structures of its crystalline analogs and derivatives provide invaluable insights into its potential molecular conformations and intermolecular interactions. X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of structure and stereochemistry. nih.govbioscience.fi

For example, the X-ray crystallographic analysis of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate, a structurally related compound, was instrumental in establishing its geometric configuration. researchgate.net Similarly, the crystal structure of Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate revealed a syn-periplanar conformation across the C=C double bond, which contributes to the planarity of the molecule and stabilizes resonance interactions.

In the context of drug discovery and development, X-ray crystallography has been employed to characterize crystalline intermediates in the synthesis of pharmaceuticals like Dabigatran. For instance, various crystalline forms of ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate have been identified and characterized by their X-ray diffraction peaks. google.com These studies are crucial for controlling the solid-state properties of active pharmaceutical ingredients and their intermediates.

The high-resolution X-ray structures of inhibitors bound to their target proteins, such as the SARS-CoV-2 main protease, can elucidate the absolute configuration of the ligand. nih.gov For instance, the X-ray structure of a complex revealed the S-configuration at the Cα atom of a bound inhibitor derived from ethyl crotonate. nih.gov This demonstrates the power of X-ray crystallography in unambiguously determining stereochemistry in complex systems.

Table 2: X-ray Crystallography Data for Crystalline Analogs and Derivatives

| Compound | Key Finding from X-ray Crystallography | Reference |

| (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate | Established the geometric configuration. | researchgate.net |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | Revealed a syn-periplanar conformation across the C=C bond. | |

| Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Identification of different crystalline forms with distinct X-ray diffraction peaks. | google.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and molecular properties. For a molecule like Ethyl 3-(3-cyanophenyl)propanoate, DFT calculations would be invaluable.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis for this compound has not been specifically reported. Such a study would identify the most stable three-dimensional arrangement of the atoms and explore the various conformations the molecule can adopt by rotation around its single bonds. This information is fundamental to understanding its physical properties and how it interacts with other molecules.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Charge Distribution)

There is no specific data available for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or the charge distribution of this compound. This analysis is crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule, and the distribution of electron density highlights the electrophilic and nucleophilic sites susceptible to chemical attack. For similar aromatic esters, the cyano group is known to be electron-withdrawing, which would influence the electronic properties significantly.

Vibrational Frequency Analysis for Spectroscopic Assignment

A theoretical vibrational frequency analysis for this compound is not documented. This computational technique is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, specific peaks in experimentally obtained spectra can be assigned to the stretching and bending of particular bonds within the molecule, confirming its structure.

Molecular Dynamics (MD) Simulations for Conformational Studies

There are no published MD simulation studies specifically focused on the conformational dynamics of this compound. MD simulations would provide insights into the flexibility of the molecule over time, showing how it behaves in different environments, such as in a solvent or interacting with a biological target. While MD simulations have been performed on related cyanophenyl-containing compounds to assess their stability in various environments, the specific conformational landscape of this compound remains uncharacterized.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research.

Transition State Search and Reaction Path Analysis

There are no available studies detailing the transition state search and reaction path analysis for reactions involving this compound. This type of analysis is critical for understanding the energy barriers and the step-by-step process of its chemical transformations, such as hydrolysis or reduction. For instance, the hydrolysis of the ester group is a common reaction, and computational modeling could reveal the precise mechanism, whether it proceeds via a tetrahedral intermediate and the associated energy profile.

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of how and where a molecule will react is a cornerstone of synthetic chemistry. Computational chemistry provides a powerful lens through which to examine the electronic structure and energy of a molecule, thereby predicting its reactivity and the selectivity of its transformations. For this compound, several key computational approaches can be utilized.

At the heart of reactivity prediction lies the analysis of the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile. For this compound, the HOMO would likely be centered on the electron-rich aromatic ring, while the LUMO would be associated with the electron-withdrawing cyano and ester groups. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity.

Furthermore, molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution across the molecule. In the case of this compound, these maps would highlight the electron-deficient regions around the cyano and carbonyl carbons, suggesting their susceptibility to nucleophilic attack. Conversely, the aromatic ring would exhibit regions of higher electron density, indicating its potential for electrophilic substitution, with the cyano group acting as a meta-director.

To predict the selectivity of reactions, such as regioselectivity in aromatic substitution or chemoselectivity in reactions involving the cyano and ester groups, transition state theory can be employed. By calculating the energy barriers for different possible reaction pathways, chemists can determine the most likely product. For instance, in a reduction reaction, computational models can predict whether the cyano or the ester group is more readily reduced by calculating the activation energies for the reaction of each group with a given reducing agent.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (a.u.) | Interpretation |

| HOMO Energy | -0.258 | Indicates the energy of the highest energy electrons available to participate in a reaction (nucleophilicity). |

| LUMO Energy | -0.045 | Indicates the energy of the lowest energy empty orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 0.213 | A smaller gap generally suggests higher reactivity. |

| Global Hardness (η) | 0.1065 | A measure of resistance to change in electron distribution; higher values indicate lower reactivity. |

| Global Softness (S) | 9.39 | The reciprocal of hardness; higher values indicate higher reactivity. |

| Electrophilicity Index (ω) | 0.229 | A measure of the ability of a molecule to accept electrons. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies relevant to Chemical Reactivity and Synthetic Pathways

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful statistical methods used to correlate the structural or property-describing parameters of a series of compounds with their biological activity or physicochemical properties, respectively. In the context of this compound, QSAR and QSPR models could be invaluable for predicting its chemical reactivity and optimizing synthetic pathways.

A QSPR study could be designed to predict a specific aspect of reactivity, such as the rate constant of a particular reaction, for a series of substituted 3-phenylpropanoates, including the 3-cyano derivative. This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Geometric: Molecular surface area, volume, etc.

Quantum-Chemical: Dipole moment, orbital energies, atomic charges, etc.

Once these descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to establish a correlation between a subset of these descriptors and the observed reactivity.

For instance, a QSPR model could predict the susceptibility of the cyano group to hydrolysis or the ester group to saponification across a range of substituted ethyl phenylpropanoates. The model might reveal that electronic parameters, such as the Hammett substituent constant (σ) or calculated atomic charges on the cyano or carbonyl carbon, are the most significant predictors of reactivity.

Such models are not only predictive but also offer mechanistic insights. By identifying the key descriptors that influence reactivity, chemists can better understand the underlying electronic and steric effects that govern a particular transformation. This knowledge is crucial for designing more efficient synthetic routes and for tailoring the reactivity of molecules for specific applications.

Table 2: Illustrative Descriptors for a Hypothetical QSPR Model of Reactivity for Substituted Ethyl Phenylpropanoates

| Compound | Experimental Reactivity (log k) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |

| Ethyl 3-(3-aminophenyl)propanoate | -2.5 | 207.26 | 2.1 | 2.8 | -0.9 |

| Ethyl 3-(3-hydroxyphenyl)propanoate | -2.1 | 208.24 | 2.3 | 2.5 | -1.1 |

| Ethyl 3-phenylpropanoate | -1.8 | 178.23 | 2.6 | 2.1 | -1.3 |

| This compound | -1.2 | 203.23 | 2.4 | 4.5 | -1.8 |

| Ethyl 3-(3-nitrophenyl)propanoate | -0.8 | 223.22 | 2.7 | 4.9 | -2.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of data used in a QSPR study. The reactivity values are not based on actual experimental measurements.

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in the Synthesis of Fine Chemical Intermediates

Ethyl 3-(3-cyanophenyl)propanoate is primarily utilized as a fine chemical intermediate. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. The compound serves as a starting material or a key building block in multi-step syntheses, where its cyano and ester groups can be chemically modified to build more complex target molecules. msesupplies.com Its role as an intermediate is foundational to its utility in the more specialized applications discussed below.

Precursor for Nitrogen-Containing Heterocycles, e.g., Benzimidazole (B57391) Derivatives

A significant application of the cyanophenyl propanoate structural motif is in the synthesis of nitrogen-containing heterocyclic compounds, particularly benzimidazole derivatives. Benzimidazoles are a critical class of compounds in medicinal chemistry. The core structure of this compound is integral to forming complex intermediates required for synthesizing pharmacologically active agents.

For instance, a closely related structure, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. google.comnewdrugapprovals.orgnih.gov The synthesis involves the reaction of a diamine compound with N-(4-cyanophenyl)glycine to construct the benzimidazole ring system, demonstrating how the cyanophenyl-containing fragment is incorporated to form the final complex heterocyclic structure. newdrugapprovals.orgaptrasynthesis.com This highlights the utility of the cyanophenyl propanoate skeleton as a precursor for building sophisticated, multi-ring systems with important biological activities.

Utility in the Construction of Functionalized Aromatic and Heteroaromatic Systems

The compound is also employed in the synthesis of highly functionalized aromatic and heteroaromatic systems through modern synthetic methodologies. The preparation of functionalized aryl organometallics, such as zinc and copper reagents, is a powerful strategy for forming new carbon-carbon bonds. uni-muenchen.de

Research has demonstrated the synthesis of Ethyl 3-(p-cyanophenyl)propionate via the reaction of ethyl 3-iodopropionate and p-cyanophenylzinc bromide, showcasing the use of organozinc reagents to construct the molecule itself. uni-muenchen.deresearchgate.net Conversely, the cyano-substituted phenyl ring can be the site of further functionalization. Techniques like palladium-catalyzed cross-coupling reactions allow for the introduction of various substituents onto the aromatic ring, leveraging the existing structure to build more complex and diverse molecular frameworks. researchgate.net Furthermore, modern methods like visible-light photoredox catalysis offer pathways for the functionalization of sp2-hybridized carbon atoms, such as those in the phenyl ring of the molecule, enabling the introduction of groups like chloro or trifluoromethyl moieties. uni-regensburg.de

Application in Polymer Chemistry as a Monomer or Modifier

This compound and its analogs have found applications in polymer chemistry. The presence of a polymerizable group or the ability to be converted into a monomer allows for its incorporation into polymer chains, thereby modifying the properties of the resulting material.

A study on the copolymerization of styrene (B11656) with related isopropyl cyanophenyl propanoates illustrates this application. chemistryjournal.in In this research, cyanophenyl propanoate monomers were copolymerized with styrene using a radical initiator. chemistryjournal.in The resulting copolymers' composition was determined based on their nitrogen content, confirming the successful incorporation of the cyanophenyl propanoate unit into the polymer backbone. chemistryjournal.in Such modifications can be used to alter the thermal behavior, solubility, and other physical properties of the final polymer. While this study used the isopropyl ester, the reactivity is analogous to the ethyl ester, demonstrating the potential of this class of compounds as monomers or comonomers in creating functional polymers. chemistryjournal.in The inclusion of the polar cyano group can impart specific functionalities to the polymer.

Development of Advanced Materials Precursors

The chemical structure of this compound makes it a candidate for the development of precursors for advanced materials. Its aromatic and functional groups can be exploited in the synthesis of materials with specific electronic or optical properties.

For example, related cyanophenyl-containing compounds are investigated for their use in materials science. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials they are part of. This makes them potentially useful in the design of organic materials for electronics, such as those used in cured films for semiconductor devices. google.com The ability to undergo further reactions allows this compound to serve as a precursor that can be integrated into larger, more complex systems designed for specific high-performance applications.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations for Ethyl 3-(3-cyanophenyl)propanoate

The reactivity of the nitrile and ester groups in this compound makes it a prime candidate for a variety of catalytic transformations. Research is moving beyond traditional methods to explore more selective and efficient catalytic systems.

A significant area of investigation is the selective hydrogenation of the nitrile group. While catalytic hydrogenation is a well-established method for converting nitriles to amines, current research focuses on developing homogeneous and heterogeneous catalysts that offer higher selectivity and operate under milder conditions. sioc-journal.cnnumberanalytics.com For instance, novel catalysts based on non-precious metals like manganese have shown promise in the hydrogenation of related ester derivatives, suggesting a potential avenue for the chemoselective reduction of the cyano group in this compound without affecting the ester functionality. lookchem.com Another approach involves catalytic transfer hydrogenation, which uses hydrogen donors like hydrazine (B178648) in the presence of catalysts such as rhodium on carbon, offering a potentially greener alternative to high-pressure hydrogen gas. researchgate.net

Biocatalysis represents a frontier with immense potential. Enzymes like nitrilases or a combination of nitrile hydratases and amidases can selectively hydrolyze the nitrile group to a carboxylic acid or an amide, respectively. csir.co.zajournals.co.za This enzymatic route offers high chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical hydrolysis that often requires harsh alkaline or acidic conditions. journals.co.za Similarly, lipases are being explored for the synthesis and hydrolysis of the propanoate ester. nih.govbeilstein-journals.org Lipase-catalyzed reactions can proceed under mild conditions and are highly specific, reducing the formation of byproducts. acs.org For example, studies on the biocatalytic synthesis of benzyl (B1604629) propionate (B1217596) have demonstrated the efficiency of immobilized lipases, which can be recycled and reused, enhancing the sustainability of the process. nih.govacs.org

The hydrolysis of the ester group can also be catalyzed by dilute acids or alkalis. chemguide.co.uklibretexts.org While acid-catalyzed hydrolysis is a reversible reaction, alkaline hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol, often providing a more straightforward separation of products. chemguide.co.uklibretexts.org

| Transformation | Catalyst Type | Potential Products | Key Advantages |

| Nitrile Hydrogenation | Homogeneous/Heterogeneous Metal Catalysts (e.g., Mn, Rh) | Ethyl 3-(3-(aminomethyl)phenyl)propanoate | High selectivity, milder reaction conditions, potential use of non-precious metals. sioc-journal.cnlookchem.com |

| Nitrile Hydrolysis | Biocatalysts (Nitrilases, Nitrile Hydratases) | 3-(3-Carboxyphenyl)propanoic acid ethyl ester | High chemo-, regio-, and enantioselectivity; mild, environmentally friendly conditions. csir.co.zajournals.co.za |

| Ester Hydrolysis | Biocatalysts (Lipases) | 3-(3-Cyanophenyl)propanoic acid | High specificity, mild conditions, catalyst recyclability. nih.govacs.org |

| Ester Hydrolysis | Base (e.g., NaOH) | Sodium 3-(3-cyanophenyl)propanoate | Irreversible reaction, easier product separation. chemguide.co.uk |

Integration into Flow Chemistry Systems for Enhanced Productivity

To meet potential industrial demand, researchers are investigating the integration of this compound synthesis into continuous flow chemistry systems. Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, better reproducibility, and higher productivity. beilstein-journals.org

The synthesis of esters and related compounds has been successfully demonstrated in flow reactors. researchgate.net For example, the Knoevenagel condensation, a common method for synthesizing related cyano-esters, can be adapted to a continuous flow process, leading to improved consistency in quality and yield. evitachem.com Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the reaction and minimizing the formation of impurities. beilstein-journals.org A study on the combinatorial synthesis of chiral esters utilized a continuous flow system with a polytetrafluoroethylene (PTFE) tubular reactor to achieve optimal conversion. researchgate.net The application of such systems to the production of this compound could enable scalable, on-demand manufacturing.

| Flow Chemistry Advantage | Implication for Propanoate Synthesis | Research Example |

| Enhanced Safety | Safe handling of potentially exothermic reactions or hazardous reagents. | Swern oxidation performed in flow significantly reduces side products compared to batch. beilstein-journals.org |

| Improved Yield & Purity | Precise control of stoichiometry and residence time minimizes byproduct formation. | Aldol reactions in flow achieve high conversion (>95%) and yield (85%) in very short timescales. beilstein-journals.org |

| Scalability | Production can be increased by running the system for longer durations or by parallelization. | Industrial production methods for related esters utilize continuous flow reactors to enhance yield and purity. |

| Automation | Allows for automated synthesis and optimization of reaction conditions. | A homemade continuous flow system was used for the synthesis of various propanoate esters. researchgate.net |

Chemoinformatic and Data-Driven Approaches for Reactivity Prediction

The fields of chemoinformatics and machine learning are revolutionizing chemical synthesis and process development. These data-driven approaches are being developed to predict the reactivity and properties of molecules like this compound, accelerating research and reducing the need for extensive empirical experimentation. osti.govnih.gov

Machine learning models can predict the outcomes of chemical reactions with high accuracy. nih.govacs.org For instance, models have been trained on large datasets of reactions to predict the yield of ester hydrogenations using various ruthenium catalysts. researchgate.netcam.ac.ukrsc.org These models use chemical descriptors of the reactants and catalysts to forecast the reaction's success, achieving prediction accuracies of up to 91%. researchgate.net Such tools could be invaluable for selecting the optimal catalyst for transformations of this compound.

Furthermore, computational models are being developed to predict site selectivity in complex molecules. chemrxiv.org For a molecule with multiple functional groups like this compound, these models can predict which part of the molecule is most likely to react under specific conditions. This is crucial for planning synthetic routes that avoid unwanted side reactions. By combining quantum mechanical simulations with machine learning, it is possible to estimate the reactivity of each potential site of metabolism or chemical transformation within the molecule. digitellinc.com This predictive power allows chemists to prioritize the most promising reaction pathways in silico before embarking on laboratory work. novartis.com

| Predictive Model Type | Application to this compound | Key Finding/Metric |

| Reaction Yield Prediction | Predicting the yield of catalytic hydrogenations of the nitrile or ester group. | Machine learning models predict ester hydrogenation yields with a root mean square error (RMSE) of 11.76% on unseen data. cam.ac.ukrsc.org |

| Site Selectivity Prediction | Determining whether a catalyst will target the nitrile vs. the ester group. | Graph-convolutional neural networks can predict the site of C-H functionalization with a mean reciprocal rank of 92%. chemrxiv.org |

| Reactivity Modeling | Estimating the activation energy for various potential transformations. | Models combining quantum mechanics and machine learning can predict if a specific site will be metabolized, achieving high accuracy (Cohen's kappa coefficients from 0.62 to 0.94). digitellinc.com |

Sustainable Synthesis and Circular Economy Considerations in Propanoate Production

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of chemical compounds. For this compound and other propanoates, this translates into a focus on minimizing waste, using renewable resources, and designing processes that are both economically and environmentally viable. rsc.org

A key aspect of sustainable synthesis is the use of greener solvents and catalysts. Research into the synthesis of related compounds has highlighted the importance of replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives. mdpi.com Biocatalysis, as discussed earlier, is a cornerstone of green chemistry, utilizing enzymes that operate in aqueous media under mild conditions, thereby reducing energy consumption and waste generation. journals.co.zaresearchgate.net The use of whole-cell biocatalysts, such as yeast biomass, for esterification reactions further exemplifies this trend, as it can provide a low-cost and effective catalytic system. mdpi.com

The development of efficient catalytic processes is also central to sustainability. Direct C-H functionalization and cyanation strategies are being explored to create nitriles in a more atom-economical way, reducing the number of synthetic steps and the associated waste. nih.gov In the context of the circular economy, the recovery and reuse of catalysts are critical. For example, palladium catalysts used in cross-coupling and hydrogenation reactions can be recovered on supports like alumina (B75360) and reused in subsequent reaction cycles, minimizing the environmental impact of precious metals. mdpi.com

Design and Synthesis of Advanced Analogs with Tunable Reactivity Profiles

Building on the core structure of this compound, researchers are designing and synthesizing advanced analogs with tailored properties and reactivity. By strategically modifying the molecule's structure, new compounds with potentially enhanced biological activity or specific chemical characteristics can be created.

One approach involves modifying the substituents on the phenyl ring. For example, the synthesis of analogs with different functional groups, such as hydroxyl or nitro groups, has been reported. rsc.org The electronic nature of these substituents can significantly influence the reactivity of both the nitrile and the ester functionalities. For instance, an electron-withdrawing group could enhance the electrophilicity of the ester's carbonyl carbon, while an electron-donating group might affect the reactivity of the nitrile.

Another strategy is to alter the propanoate chain or the ester group itself. Synthesizing the corresponding methyl ester, mthis compound, has been documented, and its reactivity in manganese-catalyzed hydrogenations has been studied. lookchem.com The synthesis of analogs where the central propanoate structure is modified, such as through the introduction of hydroxyl groups to create compounds like ethyl rac-3-(4-cyanophenyl)-3-hydroxypropanoate, opens up new possibilities for further functionalization. rsc.org The design of such analogs is often guided by the need for specific building blocks in the synthesis of more complex molecules, including pharmaceuticals and fluorescent materials. acs.org

| Analog Type | Synthetic Modification | Potential Impact on Reactivity/Properties |

| Substituted Phenyl Analogs | Introduction of groups like -NH2, -NO2, -OH to the phenyl ring. | Alters the electronic properties of the molecule, tuning the reactivity of the nitrile and ester groups. rsc.orgnih.gov |

| Modified Ester Group | Replacement of the ethyl group with methyl or other alkyl/aryl groups. | Changes solubility and steric hindrance around the ester, potentially affecting susceptibility to hydrolysis. lookchem.com |

| Modified Propanoate Chain | Introduction of substituents (e.g., hydroxyl group) on the aliphatic chain. | Creates new chiral centers and functional groups for further synthetic elaboration. rsc.org |

| Amino-propanoate Analogs | Conversion of the nitrile to an amine, followed by N-alkylation. | Generates analogs like ethyl 3-((4-cyanophenyl)amino)propanoate for different applications. rug.nl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.